molecular formula C13H16N2O3S2 B6460345 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol CAS No. 2549007-70-5

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol

Cat. No. B6460345
CAS RN: 2549007-70-5
M. Wt: 312.4 g/mol
InChI Key: BODQEBJJPBOROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol (MBT-PIP) is an organic compound that is used in the synthesis of various drugs, and is also found in a variety of biological processes. MBT-PIP is a member of the benzothiazole family, and is composed of a benzene ring attached to a thiazole ring. MBT-PIP is a versatile compound that can be used in a variety of scientific research applications, and has a number of biochemical and physiological effects.

Scientific Research Applications

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol has a variety of scientific research applications, including use as a building block in the synthesis of drugs, as a reagent in organic synthesis, and as a biomarker for the detection of certain diseases. 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol can also be used in the synthesis of other compounds, such as 1-benzothiazol-2-yl-4-methanesulfonyl-piperidin-3-ol (BMT-PIP) and 1-benzothiazol-2-yl-4-methanesulfonyl-piperidin-3-amine (BMT-PIPA). 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol is also used in the synthesis of peptides, and has been used to study the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol is not yet fully understood. However, it is believed that 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol interacts with proteins in the cell, altering their structure and function. 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol may also interact with other molecules, such as lipids, carbohydrates, and nucleic acids, to alter their structure and function.
Biochemical and Physiological Effects
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive performance. 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol has also been shown to reduce inflammation, and to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized from a variety of starting materials. 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol is also relatively stable, and can be stored for long periods of time without significant degradation. However, 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol can be toxic in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for research on 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol. These include further research into the biochemical and physiological effects of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol, as well as potential applications in drug synthesis and drug delivery. Additionally, further research into the mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol could lead to a better understanding of its effects, as well as potential new uses. Finally, further research into the synthesis of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol could lead to more efficient and cost-effective methods of production.

Synthesis Methods

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol can be synthesized using a variety of methods, including synthesis from 4-methanesulfonyl-1,3-benzothiazole, and synthesis from 4-methanesulfonyl-1,3-benzothiazol-2-amine. In the synthesis from 4-methanesulfonyl-1,3-benzothiazole, a combination of 4-methanesulfonyl-1,3-benzothiazole and piperidine is reacted with anhydrous zinc chloride in the presence of a base, such as potassium carbonate, to form 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol. In the synthesis from 4-methanesulfonyl-1,3-benzothiazol-2-amine, the amine is reacted with anhydrous zinc chloride in the presence of a base, such as potassium carbonate, to form 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol.

properties

IUPAC Name

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-6-2-5-10-12(11)14-13(19-10)15-7-3-4-9(16)8-15/h2,5-6,9,16H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQEBJJPBOROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol

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